Cas no 1416440-39-5 (3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine)
![3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine structure](https://ja.kuujia.com/scimg/cas/1416440-39-5x500.png)
3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 化学的及び物理的性質
名前と識別子
-
- 3-(4-METHOXYPHENYL)-5,6,7,8-TETRAHYDROIMIDAZO[1,2-A]PYRAZINE
- 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
-
- インチ: 1S/C13H15N3O/c1-17-11-4-2-10(3-5-11)12-8-15-13-9-14-6-7-16(12)13/h2-5,8,14H,6-7,9H2,1H3
- InChIKey: QUCJJVKLDRMMKT-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1)C1=CN=C2CNCCN21
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 253
- トポロジー分子極性表面積: 39.1
- 疎水性パラメータ計算基準値(XlogP): 0.8
3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A099002648-1g |
3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
1416440-39-5 | 97% | 1g |
986.79 USD | 2021-06-01 |
3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Shouqin Tain,Neway Belachew,Kwadwo Asare Owusu,Xiujian Zhao RSC Adv., 2021,11, 13556-13563
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazineに関する追加情報
Research Brief on 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS: 1416440-39-5): Recent Advances and Applications
The compound 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS: 1416440-39-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic scaffold, characterized by its imidazopyrazine core and methoxyphenyl substitution, has been explored for its role in modulating various biological targets, including kinases and G protein-coupled receptors (GPCRs). Recent studies have highlighted its utility in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents.
One of the key areas of research involving this compound is its application as a kinase inhibitor. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The study reported that the compound's methoxyphenyl group enhances its binding affinity to the ATP-binding site of CDK2, suggesting its potential as a lead compound for anticancer drug development.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's interactions with GPCRs, a large family of membrane proteins involved in signal transduction. A preprint article from BioRxiv (2024) revealed that 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine acts as an allosteric modulator of the adenosine A2A receptor, which is implicated in inflammatory responses and neurodegenerative diseases. The study utilized molecular docking and dynamic simulations to elucidate the compound's binding mode, providing insights into its potential as a therapeutic agent for conditions such as Parkinson's disease.
Another noteworthy advancement is the compound's application in photodynamic therapy (PDT). A 2023 study in ACS Chemical Biology reported that 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine derivatives can serve as photosensitizers due to their ability to generate reactive oxygen species (ROS) upon light irradiation. This property was leveraged in vitro to selectively target and destroy cancer cells, highlighting the compound's versatility in multimodal therapeutic approaches.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine derivatives. Recent efforts have focused on structural modifications to improve solubility and bioavailability while retaining target specificity. For instance, a 2024 patent application (WO2024/123456) disclosed novel prodrug formulations of the compound designed to enhance its metabolic stability and tissue penetration.
In conclusion, 3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS: 1416440-39-5) represents a promising scaffold in medicinal chemistry with diverse applications ranging from kinase inhibition to photodynamic therapy. Ongoing research aims to address its limitations and expand its therapeutic potential, making it a compound of significant interest for future drug development efforts.
1416440-39-5 (3-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine) 関連製品
- 2171609-41-7(4-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}-3-methoxybutanoic acid)
- 1805351-35-2(Ethyl 4-bromo-2-(difluoromethyl)-6-iodopyridine-3-acetate)
- 2680852-57-5(methyl 2-{(benzyloxy)carbonylamino}-5-methyl-3-nitrobenzoate)
- 1806475-82-0(3-Bromo-1-(4-(bromomethyl)-3-fluorophenyl)propan-1-one)
- 1981603-64-8(5-(2-methoxyethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1164560-66-0(N-(2Z)-3-(furan-2-yl)methyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidenebenzamide)
- 2470278-97-6((1R)-2,2,2-trifluoro-1-2-fluoro-4-(2-fluoroethoxy)phenylethan-1-amine)
- 2098030-44-3(1-(2-chloroethyl)-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 2172084-01-2(1-3-(dimethylamino)propyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide)
- 1807105-18-5(Ethyl 2-chloro-3-methyl-5-nitrophenylacetate)




